HDAC1 Inhibition vs. Benzamide
2-Hydroxy-6-nitrobenzamide demonstrates measurable HDAC1 inhibitory activity with an IC50 of 3,380 nM [1], whereas unsubstituted benzamide shows no detectable inhibition under identical assay conditions (IC50 > 50,000 nM) [2]. The presence of the ortho-hydroxy group enables zinc chelation, a prerequisite for HDAC inhibition, which is absent in the unsubstituted comparator.
| Evidence Dimension | HDAC1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,380 nM |
| Comparator Or Baseline | Unsubstituted Benzamide: IC50 > 50,000 nM |
| Quantified Difference | > 14.8-fold improvement in potency |
| Conditions | In vitro enzymatic assay using Boc-Lys(Ac)-AMC substrate; source: BindingDB/ChEMBL |
Why This Matters
Quantifies the functional necessity of the ortho-hydroxy substitution for HDAC inhibitor development, enabling informed selection over inactive benzamide controls.
- [1] BindingDB. BDBM50591636 (CHEMBL5205944): 2-Hydroxy-6-nitrobenzamide HDAC1 IC50 = 3.38E3 nM. Accessed 2025. View Source
- [2] ChEMBL. Benzamide HDAC1 activity: IC50 > 50,000 nM (inactive). CHEMBL database. Accessed 2025. View Source
